molecular formula C14H22O2 B14397379 2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one CAS No. 89506-48-9

2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one

Cat. No.: B14397379
CAS No.: 89506-48-9
M. Wt: 222.32 g/mol
InChI Key: NQGVHLNXQBJBLW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with dimethyl groups and a heptyl ketone side chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylcyclopent-2-en-1-one with a suitable heptyl ketone precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentenone, followed by the addition of the heptyl ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentenones depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactivity is largely influenced by the presence of the cyclopentenone ring and the ketone group, which can participate in various chemical reactions. The pathways involved may include nucleophilic addition, conjugate addition, and other electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylcyclopent-2-en-1-one: Lacks the heptyl ketone side chain but shares the cyclopentenone core.

    Cyclopent-2-en-1-one: A simpler structure without the dimethyl and heptyl substitutions.

    2,3-Dimethyl-2-cyclopentenone: Similar structure but different substitution pattern.

Uniqueness

2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the dimethyl groups and the heptyl ketone side chain makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89506-48-9

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2,3-dimethyl-5-(2-oxoheptyl)cyclopent-2-en-1-one

InChI

InChI=1S/C14H22O2/c1-4-5-6-7-13(15)9-12-8-10(2)11(3)14(12)16/h12H,4-9H2,1-3H3

InChI Key

NQGVHLNXQBJBLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC1CC(=C(C1=O)C)C

Origin of Product

United States

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